BenchChemオンラインストアへようこそ!

7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine

4-anilinoquinazoline SAR Vandetanib synthesis C-7 substituent

7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine (CAS 768350-54-5) is a 4-anilinoquinazoline derivative that serves as a pivotal protected synthetic intermediate (designated compound 8.1.161) in the manufacture of the anticancer tyrosine kinase inhibitor Vandetanib (ZD6474, Caprelsa). This compound bears the complete Vandetanib pharmacophore—the 4-bromo-2-fluorophenylamino group at C-4 and the 6-methoxy substituent—but retains a benzyl protecting group at the C-7 position in place of the (1-methylpiperidin-4-yl)methoxy side chain found in the active pharmaceutical ingredient (API).

Molecular Formula C22H17BrFN3O2
Molecular Weight 454.3 g/mol
CAS No. 768350-54-5
Cat. No. B1313203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine
CAS768350-54-5
Molecular FormulaC22H17BrFN3O2
Molecular Weight454.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4=CC=CC=C4
InChIInChI=1S/C22H17BrFN3O2/c1-28-20-10-16-19(11-21(20)29-12-14-5-3-2-4-6-14)25-13-26-22(16)27-18-8-7-15(23)9-17(18)24/h2-11,13H,12H2,1H3,(H,25,26,27)
InChIKeyUPEHYJHYPMGWJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine (CAS 768350-54-5): A Critical Vandetanib Synthetic Intermediate and Impurity Reference Standard


7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine (CAS 768350-54-5) is a 4-anilinoquinazoline derivative that serves as a pivotal protected synthetic intermediate (designated compound 8.1.161) in the manufacture of the anticancer tyrosine kinase inhibitor Vandetanib (ZD6474, Caprelsa) [1]. This compound bears the complete Vandetanib pharmacophore—the 4-bromo-2-fluorophenylamino group at C-4 and the 6-methoxy substituent—but retains a benzyl protecting group at the C-7 position in place of the (1-methylpiperidin-4-yl)methoxy side chain found in the active pharmaceutical ingredient (API). It is formally classified in pharmaceutical impurity profiling as Vandetanib Impurity 3 and is used extensively as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for abbreviated new drug applications (ANDA) and commercial Vandetanib production [2]. The compound has a molecular formula of C22H17BrFN3O2, a molecular weight of 454.29 g/mol, and a calculated LogP of approximately 5.94 [3].

Why 7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine Cannot Be Interchanged with Generic Quinazoline Analogs


Generic substitution among in-class 4-anilinoquinazolines fails because the biological activity, chromatographic behavior, and regulatory acceptance criteria of each derivative are exquisitely sensitive to the C-7 substituent. Vandetanib's potent VEGFR2 inhibitory activity (IC50 = 40 nM) and EGFR activity (IC50 = 500 nM) are critically dependent on the basic (1-methylpiperidin-4-yl)methoxy side chain at C-7, which forms key hydrogen-bond and hydrophobic interactions within the kinase ATP-binding pocket [1]. The benzyl-protected intermediate (CAS 768350-54-5) lacks this basic side chain entirely, resulting in fundamentally different physicochemical properties—most notably a LogP of 5.94 vs. Vandetanib's lower value, and a polar surface area of 56.27 Ų with no ionizable basic center [2]. Furthermore, in the context of pharmaceutical quality control, regulatory guidance under ICH Q3A mandates that specified impurities such as Vandetanib Impurity 3 must be individually monitored with validated, impurity-specific analytical methods; substituting a generic quinazoline reference standard invalidates the chromatographic resolution, relative retention time (RRT) assignment, and quantitation accuracy required for ANDA or DMF submissions [3]. Impurity reference standards must be structurally identical to the specified impurity, and this compound's unique benzyloxy substitution pattern at C-7 ensures that no other commercially available quinazoline can serve as a surrogate for HPLC system suitability testing, LC-MS/MS impurity profiling, or forced-degradation peak identification in Vandetanib drug substance analysis .

Quantitative Differentiation Evidence for 7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine (CAS 768350-54-5) vs. Closest Comparators


C-7 Substituent Structural Differentiation vs. Vandetanib API: Benzyloxy Protecting Group vs. Basic Piperidinylmethoxy Side Chain

7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine (CAS 768350-54-5) differs from Vandetanib API (CAS 443913-73-3) exclusively at the C-7 position of the quinazoline core. The target compound carries a benzyloxy (-OCH2Ph) protecting group at C-7, whereas Vandetanib bears a (1-methylpiperidin-4-yl)methoxy side chain that provides the basic nitrogen critical for kinase binding and aqueous solubility [1]. This single-point structural divergence—C22H17BrFN3O2 (MW 454.29) vs. C22H24BrFN4O2 (MW 475.35)—confers a molecular weight difference of 21.06 Da and fundamentally alters the compound's chromatographic retention, ionization behavior, and biological activity profile [2]. The benzyl group serves a transient protective function during synthesis and is quantitatively removed via TFA-mediated debenzylation to generate the free C-7 phenol intermediate (8.1.162) that subsequently undergoes alkylation to install the piperidine side chain [1].

4-anilinoquinazoline SAR Vandetanib synthesis C-7 substituent protecting group strategy

LogP and Polarity Differentiation vs. Vandetanib: Implications for Chromatographic Method Development and Impurity Resolution

The absence of the ionizable piperidine moiety in CAS 768350-54-5 results in a significantly higher calculated partition coefficient (LogP = 5.94) compared to Vandetanib, whose basic side chain reduces LogP and enables pH-dependent ionization [1]. While the exact LogP of Vandetanib is not reported in the same dataset for direct comparison, the structural difference—a hydrophobic benzyl group vs. a partially ionizable piperidinylmethyl group—predicts that the target compound will exhibit substantially longer retention on reversed-phase HPLC columns under acidic mobile phase conditions where Vandetanib's piperidine nitrogen (pKa ~8-9) is protonated [2]. This chromatographic differentiation is the basis for the compound's utility as a system suitability marker and resolution standard: in regulatory impurity profiling by HPLC and LC-MS, Vandetanib Impurity 3 must be chromatographically resolved from the API peak and from co-eluting related substances such as N-desmethylvandetanib and oxidative degradants . The higher LogP also correlates with reduced aqueous solubility compared to Vandetanib, which has implications for diluent selection in standard solution preparation [1].

HPLC method development LogP chromatographic retention impurity resolution Vandetanib QC

Synthetic Role as Protected Intermediate 8.1.161 vs. Vandetanib Impurity 4 (CAS 162364-72-9): Functional Group Differentiation at C-4

CAS 768350-54-5 (Vandetanib Impurity 3) is the product of nucleophilic displacement of the 4-chloro group of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (Vandetanib Impurity 4, CAS 162364-72-9) with 4-bromo-2-fluoroaniline [1]. The two impurities represent sequential synthetic intermediates in the Vandetanib manufacturing process: Impurity 4 (C16H13ClN2O2, MW 300.74) contains a reactive 4-chloro leaving group, while Impurity 3 (C22H17BrFN3O2, MW 454.29) bears the complete 4-bromo-2-fluorophenylamino pharmacophore [2]. The molecular weight difference (ΔMW ≈ 153.55 Da) and the presence of the chlorine leaving group in Impurity 4 confer fundamentally different reactivity profiles: Impurity 4 can act as an electrophile and potentially form DNA-reactive adducts (raising genotoxicity concerns under ICH M7), whereas Impurity 3 is the fully substituted 4-anilinoquinazoline with no reactive electrophilic centers [3]. Both are supplied as characterized reference standards with regulatory-compliant certificates of analysis, but they serve distinct roles in impurity profiling—Impurity 4 monitors residual starting material/intermediate carryover, while Impurity 3 monitors incomplete deprotection or process-related benzyl-protected species [4].

Vandetanib synthesis synthetic intermediate impurity profiling process-related impurity

Purity Specifications and Characterization Deliverables for Impurity Reference Standard Procurement vs. Research-Grade Materials

CAS 768350-54-5 is commercially available at two distinct purity grades that serve different procurement needs: research-grade material at ≥95% purity (e.g., Bidepharm, AKSci) and impurity reference standard grade at ≥98% purity with comprehensive Certificates of Analysis (e.g., ChemScene, SynZeal) . The impurity reference standard grade is supplied with detailed characterization data compliant with regulatory guidelines, including NMR, MS, HPLC purity determination, and full Certificates of Analysis (CoA), and can be traced against pharmacopeial standards (USP or EP) upon request [1]. In the context of Vandetanib API quality dossiers, typical specification limits restrict total impurities to ≤2.0% w/w, with individual unspecified impurities commonly limited to 0.2–0.5% w/w and identified specified impurities (such as Impurity 3) often limited to 0.5–1.0% pending toxicological qualification . A reference standard with ≥98% purity is therefore essential for accurate quantitation at these specification thresholds; use of lower-purity research-grade material introduces systematic error in impurity quantitation that can lead to erroneous batch release decisions or ANDA rejection [1].

reference standard CoA purity specification ANDA pharmaceutical QC analytical method validation

Use as a Key Starting Material for Novel 4-Anilinoquinazoline Derivative Synthesis: Wei et al. (2019) Differentiation

CAS 768350-54-5 was employed as the key starting material in a 2019 European Journal of Medicinal Chemistry study (Wei, Huiqiang et al.) for the design and synthesis of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors [1]. In this work, the benzyl protecting group of 7-(benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine was removed to generate the free C-7 phenol, which was then functionalized with 3-nitro-1,2,4-triazole-containing side chains—a modification of the Vandetanib scaffold [1]. The resulting lead compounds demonstrated enhanced anti-proliferative activities on A549 and H446 non-small cell lung cancer cells under hypoxic conditions compared to Vandetanib itself, and exhibited reduced toxicity (less weight loss) in A549 xenograft models [1]. This differentiates CAS 768350-54-5 from Vandetanib as a versatile synthetic building block: the benzyl protecting group at C-7 can be selectively removed to reveal a phenol handle for diversification into novel analogs that are inaccessible from the fully elaborated Vandetanib API [1][2].

4-anilinoquinazoline derivatives EGFR/VEGFR-2 dual inhibitors hypoxia-selective antitumor agents vandetanib analogs

Regulatory Traceability and Pharmacopeial Alignment for ANDA/DMF Submissions vs. Non-Pharmacopeial Research Chemicals

Vandetanib Impurity 3 (CAS 768350-54-5) is supplied by multiple vendors as a reference standard with the explicit capability of further traceability against pharmacopeial standards (USP or EP) based on feasibility [1][2]. This traceability pathway is critical for ANDA and Drug Master File (DMF) submissions, where regulatory agencies require demonstrated linkage between the working reference standard and the official pharmacopeial standard [3]. In Vandetanib API quality dossiers, related substances specifications typically set limits of any single impurity at ≤0.10% and total impurities at ≤1.00% [4]. Accurate quantitation at these low thresholds demands a reference standard of established purity, identity, and regulatory provenance. Generic 4-anilinoquinazolines or research-grade benzyloxy-quinazolines purchased from non-specialist chemical suppliers lack both the required regulatory characterization package (full CoA with HPLC, NMR, MS, and residual solvent data) and the documented traceability chain, making them unsuitable for regulatory submission purposes [1].

ANDA DMF pharmacopeial traceability USP EP regulatory submission reference standard

Validated Application Scenarios for 7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine (CAS 768350-54-5) Based on Established Evidence


ANDA and DMF Submission Support: HPLC System Suitability and Impurity Quantitation in Vandetanib Drug Substance

Pharmaceutical QC laboratories developing ANDA or DMF submissions for generic Vandetanib require CAS 768350-54-5 as a specified impurity reference standard for HPLC system suitability testing, relative retention time (RRT) marker assignment, and quantitative impurity determination. The compound's unique chromatographic retention (predicted longer retention on reversed-phase columns vs. Vandetanib API due to LogP 5.94 and absence of ionizable piperidine) enables its use as a resolution standard to confirm adequate separation from the API peak and from co-eluting impurities such as N-desmethylvandetanib [1][2]. Regulatory-compliant certificates of analysis with pharmacopeial traceability (USP/EP) ensure that the impurity quantitation data withstand regulatory scrutiny under ICH Q3A and Q7 guidelines [3].

Vandetanib Manufacturing Process Control: Monitoring Incomplete Deprotection and Benzyl-Protected Intermediate Carryover

In the commercial production of Vandetanib API, CAS 768350-54-5 serves as the critical process-control marker for the benzyl deprotection step (conversion of 8.1.161 → 8.1.162). Any residual benzyl-protected intermediate that escapes the TFA-mediated debenzylation reaction will persist through subsequent alkylation and N-methylation steps and appear as Impurity 3 in the final API [1]. Process development scientists and manufacturing QC teams use this impurity reference standard to quantify deprotection efficiency, establish process acceptance criteria, and trend batch-to-batch process consistency. Typical Vandetanib API specifications limit any single impurity to ≤0.10%, making sensitive and accurate quantitation of Impurity 3 essential for batch release [2].

Medicinal Chemistry SAR Exploration: C-7 Diversification of the 4-Anilinoquinazoline Scaffold via Selective Deprotection

Academic and industrial medicinal chemistry laboratories engaged in kinase inhibitor discovery can employ CAS 768350-54-5 as a protected intermediate for structure-activity relationship (SAR) studies focused on C-7 substituent effects. As demonstrated in Wei et al. (2019), the benzyl protecting group is quantitatively removed under acidic conditions (TFA, reflux) to reveal the C-7 phenol, which can then be alkylated with diverse electrophiles to generate novel 4-anilinoquinazoline analogs bearing modified side chains [3]. This approach enables systematic exploration of C-7 substituent effects on EGFR/VEGFR-2 dual inhibition, hypoxia selectivity, and in vivo toxicity—a synthetic strategy that is unavailable when starting from fully elaborated Vandetanib API [1][3].

Forced-Degradation and Stability-Indicating Method Development for Vandetanib Drug Product

Stability-indicating HPLC methods for Vandetanib drug product must demonstrate the ability to resolve all potential degradation products and process impurities from the API peak. CAS 768350-54-5, as a structurally characterized process-related impurity, is used alongside oxidative degradants, dealkylated species, and N-oxide impurities during forced-degradation method development and validation . Its distinct LogP and chromatographic behavior provide a critical marker for assessing column selectivity, mobile phase optimization, and detector linearity across the impurity specification range. LC-MS/MS characterization of stress-degraded Vandetanib samples further benefits from the availability of Impurity 3 as an authenticated reference standard for peak assignment and fragmentation pattern comparison .

Quote Request

Request a Quote for 7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.